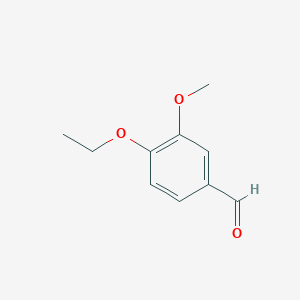

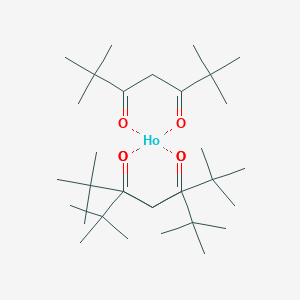

Holmium;2,2,6,6-tetramethylheptane-3,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

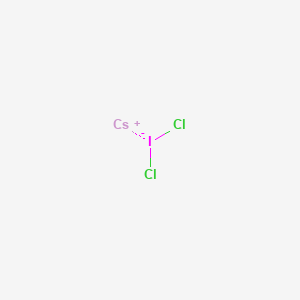

Holmium;2,2,6,6-tetramethylheptane-3,5-dione has been a subject of interest in the synthesis and structural analysis of chemical compounds. Zhuang Yan-Xin conducted a study focusing on the synthesis of 2,2,6,6-tetramethylheptane-3,5-dione using various starting materials and explored the optimal conditions for achieving high yield.Molecular Structure Analysis

The molecular formula of Holmium;2,2,6,6-tetramethylheptane-3,5-dione is C11H20O2 . The InChI Key is YRAJNWYBUCUFBD-UHFFFAOYSA-N .Chemical Reactions Analysis

Holmium;2,2,6,6-tetramethylheptane-3,5-dione is a β-diketone compound. Its enol form is stable and can lose a proton under alkaline conditions, resulting in a negative oxygen ion that can coordinate with many metal ions to form stable complexes .Physical And Chemical Properties Analysis

Holmium;2,2,6,6-tetramethylheptane-3,5-dione is a clear colorless to slightly yellow liquid . It has a refractive index of 1.459 (lit.) , a boiling point of 72-73 °C/6 mmHg (lit.) , and a density of 0.883 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Holmium;2,2,6,6-tetramethylheptane-3,5-dione has been a subject of interest in the synthesis and structural analysis of chemical compounds. Zhuang Yan-Xin conducted a study focusing on the synthesis of 2,2,6,6-tetramethylheptane-3,5-dione using various starting materials and explored the optimal conditions for achieving high yield (Zhuang, 2007). Furthermore, Kaitner and Stilinović investigated the conformational enantiomeric disorder in tripivaloylmethane, a derivative of the compound, revealing interesting molecular packing and chiral properties (Kaitner & Stilinović, 2007).

Chemical Reactions and Catalysts

The compound has been found to significantly accelerate the Ullmann diaryl ether synthesis. Buck et al. discovered that it makes the reaction occur under more moderate conditions, tolerating a wide range of substrates (Buck et al., 2002).

Magnetic and Optical Properties

A study by Fang et al. explored the magnetic and optical properties of lanthanide complexes containing Holmium;2,2,6,6-tetramethylheptane-3,5-dione. The study highlighted the cryogenic magnetic refrigeration properties and the single-molecule magnet behavior of these complexes, suggesting potential applications in magnetic refrigeration and data storage (Fang et al., 2018).

Thin Film Deposition and Material Science

Pugh et al. investigated the use of the compound in the aerosol-assisted chemical vapor deposition of indium oxide films. This study provided insights into the thin film deposition process and the challenges encountered due to the solubility of the precursor compounds (Pugh et al., 2011). Additionally, Russell and Yee studied the thermal decomposition of β-diketones, including 2,2,6,6-tetramethylheptane-3,5-dione, offering valuable information on the decomposition pathways and products (Russell & Yee, 2005).

Coordination Chemistry and Metal Complexes

Holmium;2,2,6,6-tetramethylheptane-3,5-dione has been employed in the synthesis of tantalum(V) tetrakis-O,O chelate, showcasing the coordination chemistry of tantalum with this compound. The study by Davies et al. provided structural insights into this unique complex (Davies et al., 2005).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

holmium;2,2,6,6-tetramethylheptane-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.Ho/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDUESOVBFXGFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Ho] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H60HoO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Holmium;2,2,6,6-tetramethylheptane-3,5-dione | |

CAS RN |

15522-73-3 |

Source

|

| Record name | NSC174895 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine](/img/structure/B93242.png)